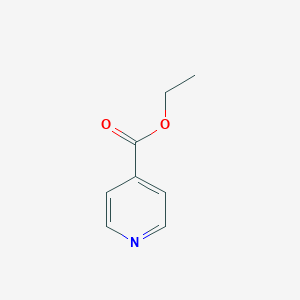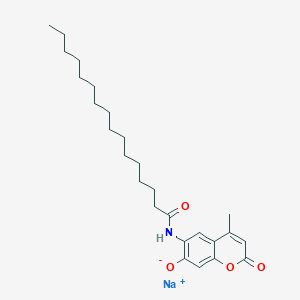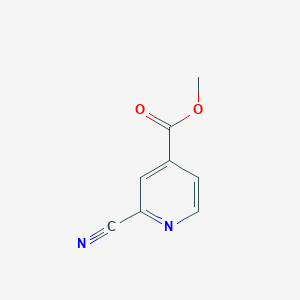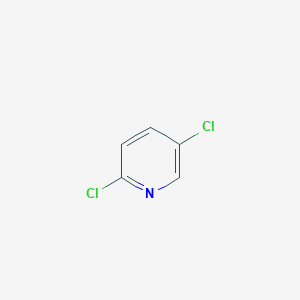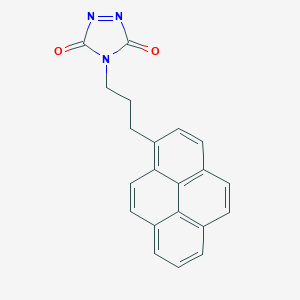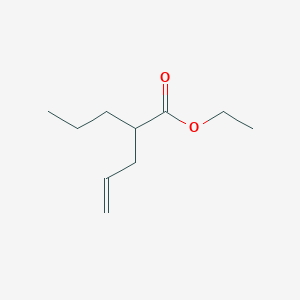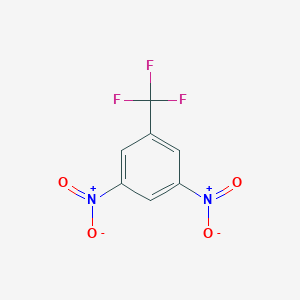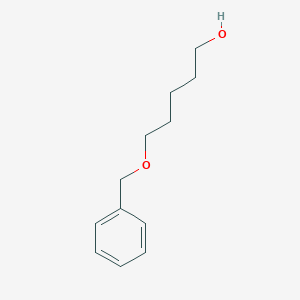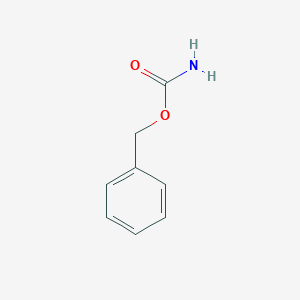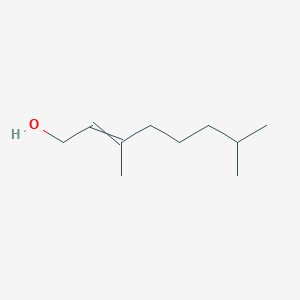
3,7-Dimethyloct-2-en-1-ol
Übersicht
Beschreibung
2-Octen-1-ol, 3,7-dimethyl- is an organic compound with the molecular formula C10H20O and a molecular weight of 156.2652 g/mol . It is also known by its IUPAC name, 3,7-dimethyloct-2-en-1-ol . This compound is characterized by its double bond and hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Octen-1-ol, 3,7-dimethyl- can be synthesized through several methods. One common synthetic route involves the partial hydrogenation of linalool . The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under controlled hydrogen pressure and temperature conditions.
Industrial Production Methods
In industrial settings, 2-Octen-1-ol, 3,7-dimethyl- is often produced through the catalytic hydrogenation of linalool. This method is preferred due to its efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Octen-1-ol, 3,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: 3,7-dimethyloct-2-enal or 3,7-dimethyloct-2-enone.
Reduction: 3,7-dimethyloctanol.
Substitution: 3,7-dimethyloct-2-enyl halides or esters.
Wissenschaftliche Forschungsanwendungen
2-Octen-1-ol, 3,7-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a pheromone or signaling molecule in certain biological systems.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant odor
Wirkmechanismus
The mechanism of action of 2-Octen-1-ol, 3,7-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to olfactory receptors, triggering a signaling cascade that results in the perception of smell. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Octen-1-ol, 3,7-dimethyl-, E: This is a stereoisomer of 2-Octen-1-ol, 3,7-dimethyl- with a different spatial arrangement of atoms.
2-Octen-1-ol, 3,7-dimethyl-, Z: Another stereoisomer with a distinct configuration.
3,7-Dimethyloct-2-en-1-ol: A compound with a similar structure but different functional groups
Uniqueness
2-Octen-1-ol, 3,7-dimethyl- is unique due to its specific double bond position and hydroxyl group, which confer distinct chemical properties and reactivity. Its stereoisomers, while similar in structure, exhibit different physical and chemical behaviors, making each compound unique in its applications .
Eigenschaften
IUPAC Name |
3,7-dimethyloct-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h7,9,11H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAWJUOCXKIHHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(=CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866002 | |
| Record name | 3,7-Dimethyloct-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40607-48-5 | |
| Record name | 3,7-Dimethyl-2-octen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40607-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dimethyloct-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethyloct-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Octen-1-ol, 3,7-dimethyl- in pest control?
A1: 2-Octen-1-ol, 3,7-dimethyl- (Geraniol) has been identified as a significant component in the essential oils of various plants, including Eucalyptus camaldulensis [] and Litsea cubeba []. These essential oils demonstrate promising insecticidal and repellent properties, particularly against mosquitoes [] and stored grain pests like Sitophilus oryzae (rice weevil) [].
Q2: How does the presence of 2-Octen-1-ol, 3,7-dimethyl- vary in different parts of a plant?
A2: Research on Litsea cubeba revealed that the concentration of 2-Octen-1-ol, 3,7-dimethyl- varies significantly depending on the plant part. While it was identified as a major constituent in the leaf essential oil, its presence was less prominent in the fruit and root essential oils []. This highlights the importance of analyzing different plant parts for potential bioactive compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



